molecular formula C9H14O3Si B147435 Phenyltrimethoxysilane CAS No. 2996-92-1

Phenyltrimethoxysilane

Cat. No.: B147435
CAS No.: 2996-92-1
M. Wt: 198.29 g/mol
InChI Key: ZNOCGWVLWPVKAO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Phenyltrimethoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, polysiloxanes, and substituted silanes .

Mechanism of Action

The mechanism of action of Phenyltrimethoxysilane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions allow it to act as a cross-linking agent in the formation of polysiloxanes and other silicon-based materials. The molecular targets and pathways involved include the hydrolysis of methoxy groups and the subsequent formation of silanol and siloxane bonds .

Comparison with Similar Compounds

Phenyltrimethoxysilane can be compared with other similar compounds such as:

This compound is unique due to its combination of phenyl and methoxy groups, which provide specific reactivity and versatility in various applications.

Properties

IUPAC Name

trimethoxy(phenyl)silane
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InChI

InChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZNOCGWVLWPVKAO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CO[Si](C1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14O3Si
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Related CAS

89885-26-7
Record name Phenyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID5040700
Record name Trimethoxyphenylsilane
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Molecular Weight

198.29 g/mol
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Physical Description

Liquid, Clear liquid; [Acros Organics MSDS]
Record name Benzene, (trimethoxysilyl)-
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Record name Phenyltrimethoxysilane
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CAS No.

2996-92-1
Record name Trimethoxyphenylsilane
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Record name Phenyltrimethoxysilane
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Record name TRIMETHOXYPHENYLSILANE
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Synthesis routes and methods

Procedure details

In a 1-liter flask 297 grams (4.798 moles) 2-propanol, 148 grams (2.558 moles) acetone, 123 grams (0.593 moles) TEOS, 104 grams (0.432 moles) phenyltriethoxysilane, 0.6 grams 0.1 M, 0.01 M and 1.0 M nitric acid (added to three separate solutions, respectively) and 72 grams deionized water were combined. In two other solutions containing 0.1 M nitric acid, 90 g and 110 g of deionized water were added, respectively. The flask was refluxed and/or heated for 1 to 12 hours. To the solution, 57 grams (0.769 moles) of Butanol, 88 grams (1.422 moles) 2-propanol, 44 grams (0.758 moles) of acetone, 59 grams (1.227 moles) of ethanol, 9.5 grams (0.528 moles) deionized water were added.
Name
Quantity
0 (± 1) mol
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Reaction Step One
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297 g
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148 g
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Quantity
123 g
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104 g
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0 (± 1) mol
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57 g
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88 g
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44 g
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Reaction Step Five
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59 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Trimethoxyphenylsilane (TMPS) and what makes it useful in materials science?

A1: Trimethoxyphenylsilane (TMPS) is an organosilicon compound commonly employed as a modifying agent for various materials due to its ability to form stable bonds with both organic and inorganic substrates. This bifunctional nature makes it an attractive candidate for applications like enhancing the weathering resistance of wood [] and improving the stability of silver nanocoatings [].

Q2: How does TMPS interact with wood to improve its weathering resistance?

A2: TMPS can be successfully grafted onto wood, such as European spruce, using supercritical CO2 as a green solvent and reaction medium []. The trimethoxy groups in TMPS hydrolyze to silanol groups (Si-OH), which can then condense with hydroxyl groups present on the wood cell wall, forming strong covalent Si-O-C bonds. This chemical grafting improves the wood's resistance against UV degradation and enhances its overall weathering resistance.

Q3: Can you provide the molecular formula, weight, and spectroscopic data for TMPS?

A3: * Molecular Formula: C9H14O3Si* Molecular Weight: 198.3 g/mol* Spectroscopic data: * 1H NMR: Can be used to identify the presence of phenyl and methoxy protons. * 13C NMR: Provides information about the carbon atoms in the molecule. * FT-IR: Confirms the presence of Si-O bonds and characteristic peaks for phenyl and methoxy groups.

Q4: How does the presence of silicon in TMPS contribute to its properties and applications?

A4: The silicon atom in TMPS plays a crucial role in its reactivity and functionality. The Si-O bond is highly stable, contributing to the durability of materials modified with TMPS. Additionally, silicon enables the formation of siloxane (Si-O-Si) networks, which can impart hydrophobicity and enhance the mechanical properties of the final material.

Q5: How does TMPS contribute to the formation of wear-resistant tribofilms?

A5: In tribological systems, TMPS interacts with the surface of friction partners, leading to the formation of wear-resistant tribofilms []. Studies have shown its potential for hot forming processes in metal processing. The phenyl group in TMPS contributes to the formation of a stable tribofilm, while the silicon atom promotes adhesion to the metal surface.

Q6: What is the role of TMPS in the synthesis of silphenylene-containing siloxane resins?

A6: TMPS serves as a crucial precursor in synthesizing silphenylene-containing siloxane resins []. These resins exhibit desirable properties such as strong hydrophobicity and high water vapor barriers, making them suitable for waterproof coatings and adhesives.

Q7: Can TMPS be used as a carrier film for transferring CVD graphene? Why?

A7: Yes, Poly-Trimethoxyphenylsilane (PTMS) has been successfully employed as a carrier film in the CVD graphene transfer process []. The bulky phenyl groups hinder complete crosslinking, resulting in non-crystalline PTMS particles that don't adhere strongly to the graphene surface. This allows for easy removal of PTMS using solvents like toluene, leaving behind a clean graphene surface.

Q8: How does the solvent choice influence the formation of POSS and DDSQ derivatives from TMPS?

A8: The choice of solvent significantly influences the hydrolysis and condensation of TMPS, affecting the formation of POSS and DDSQ derivatives []. Aprotic solvents like THF favor POSS formation by promoting dimerization of silanol intermediates. In contrast, protic solvents like isopropanol stabilize double-decker structures (DDSQ).

Q9: What is the role of TMPS in the Hiyama coupling reaction?

A9: TMPS acts as a silicon-based cross-coupling partner in the Hiyama reaction [, , ]. It reacts with aryl halides in the presence of a palladium catalyst and a fluoride source to form biaryl compounds, which are important building blocks in organic synthesis.

Q10: How does TMPS contribute to the synthesis of C60-silica hybrid monoliths?

A10: Silylated C60 derivatives can be prepared through the hydrosilylation of C60 with TMPS. Subsequent sol-gel processing of these silylates with tetraethoxysilane results in the formation of C60-silica hybrid gel monoliths []. These monoliths have potential applications in materials science and catalysis.

Q11: Are there any environmental concerns associated with the use and disposal of TMPS?

A11: While TMPS itself does not pose significant environmental risks, its production and disposal require careful consideration. The use of supercritical CO2 as a solvent in some applications [] is a step towards greener chemistry. Further research is needed to develop environmentally friendly methods for the synthesis and disposal of TMPS and its derivatives.

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